8-Amino-1,3,6-naphthalenetrisulfonic acid

Vue d'ensemble

Description

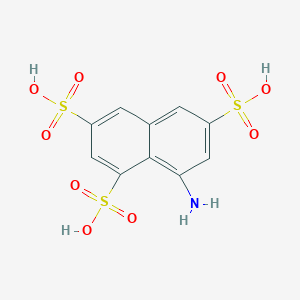

8-Amino-1,3,6-naphthalenetrisulfonic acid is a sulfonated aromatic compound with an amino group. It is known for its polyanionic nature and is often used as a molecular reagent in various scientific applications. The compound is characterized by its high solubility in water and its ability to form stable complexes with various ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

8-Amino-1,3,6-naphthalenetrisulfonic acid can be synthesized through the sulfonation of naphthalene derivatives. The process typically involves the following steps:

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.

Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 8 position.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield

Analyse Des Réactions Chimiques

Types of Reactions

8-Amino-1,3,6-naphthalenetrisulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Substitution reactions typically involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and reduced amino derivatives.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

8-Amino-1,3,6-naphthalenetrisulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-Amino-1,3,6-naphthalenetrisulfonic acid involves its ability to form stable complexes with various ions. The amino group can react with aldehydes and ketones to form Schiff bases, which can be reduced to stable amine derivatives . This property makes it useful in labeling and tracing applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt

- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

8-Amino-1,3,6-naphthalenetrisulfonic acid is unique due to its specific substitution pattern and the presence of both amino and sulfonic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications.

Activité Biologique

8-Amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a fluorescent dye commonly utilized in biochemical assays and analytical chemistry, particularly in the study of glycoproteins and carbohydrates. Its unique structure allows it to serve as an effective labeling agent for various biological applications, including the analysis of glycan structures through electrophoresis and mass spectrometry.

ANTS is characterized by its molecular formula and a molecular weight of approximately 427.34 g/mol. It exists as a disodium salt and is soluble in water, making it suitable for various biological assays. The compound has a melting point of approximately 138 °C (decomposes) and a density of 1.974 g/cm³ .

Biological Applications

ANTS has been extensively studied for its biological activity, particularly in the following areas:

- Glycan Analysis : ANTS is widely used in Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), which allows for the separation and quantification of oligosaccharides derived from glycoproteins. This method relies on the electrophoretic mobility of ANTS-labeled glycans to identify their structures .

- Binding Studies : ANTS-labeled hyaluronic acid (HA) oligosaccharides have been shown to interact with HA-binding proteins such as versican. The equilibrium dissociation constant for this interaction has been measured at 100 nM, indicating a strong affinity between HA and its binding proteins .

- Cellular Activity : Research indicates that HA oligosaccharides can induce cellular activities such as angiogenesis and modulation of inflammatory responses. For instance, studies have demonstrated that certain HA oligosaccharides can suppress tumor growth by interfering with CD44 receptor interactions .

Case Study 1: Glycan Profiling Using ANTS

In a study published in Glycobiology, researchers utilized ANTS to label N-glycans isolated from plant and mammalian glycoproteins. The labeled glycans were analyzed using MALDI-TOF mass spectrometry, which allowed for the detection of neutral N-linked glycans in the picomole range. This method provided insights into the structural diversity of glycans and their functional implications in biological systems .

Case Study 2: Interaction with HA-Binding Proteins

Another significant study focused on the interaction between ANTS-labeled HA oligosaccharides and various HA-binding proteins. The research highlighted that while shorter oligosaccharides did not effectively compete for binding sites on proteins like versican, longer oligosaccharides exhibited enhanced binding capabilities. This finding underscores the importance of oligosaccharide length in mediating protein interactions .

Summary of Findings

The following table summarizes key findings related to the biological activity of ANTS:

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.34 g/mol |

| Melting Point | 138 °C (decomposes) |

| Density | 1.974 g/cm³ |

| Key Applications | Glycan analysis via FACE, binding studies with HA-binding proteins |

| Notable Interactions | Strong binding affinity with HA-binding proteins (Kd = 100 nM) |

| Cellular Effects | Induction of angiogenesis, regulation of inflammatory responses, suppression of tumor growth |

Propriétés

IUPAC Name |

8-aminonaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDHSURDYAETAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79873-38-4 (unspecified hydrochloride salt), 901-79-1 (tri-hydrochloride salt) | |

| Record name | 8-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059454 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-42-0, 5398-34-5 | |

| Record name | 8-Aminonaphthalene-1,3,6-trisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 8-amino-1,3,6-naphthalenetrisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koch acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINO-1,3,6-NAPHTHALENETRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33V8NB7KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.